3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a benzothiazole sulfanyl group and a 4-ethoxyphenyl substituent. The pyrrolidine-2,5-dione (succinimide) core is a well-studied pharmacophore known for its role in enzyme inhibition and receptor modulation . The benzothiazole moiety is associated with diverse biological activities, including antimicrobial, antitumor, and central nervous system (CNS) targeting properties.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-24-13-9-7-12(8-10-13)21-17(22)11-16(18(21)23)26-19-20-14-5-3-4-6-15(14)25-19/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRYXOHNMVYCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate halogenating agent to form the benzothiazole ring.
Formation of the Pyrrolidine-2,5-dione: This can be synthesized by reacting maleic anhydride with an appropriate amine.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the pyrrolidine-2,5-dione through a sulfanyl linkage, possibly using a thiolating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing benzothiazole and pyrrolidine motifs.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could range from metabolic to signaling pathways.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound shares its pyrrolidine-2,5-dione core with several derivatives, but its substituents distinguish it from analogs:
Key Differences :
- The 4-ethoxyphenyl group enhances lipophilicity compared to the polar aminophenyl group in , which may reduce solubility but improve membrane permeability .
Pharmacokinetic and Bioavailability Considerations
Molecular properties critical for oral bioavailability (e.g., rotatable bonds, polar surface area) were analyzed using principles from Veber et al. :
Implications :
- The target compound’s moderate polar surface area (~90 Ų) and lack of H-bond donors suggest favorable intestinal absorption, aligning with Veber’s criteria for bioavailability (PSA ≤ 140 Ų, ≤10 rotatable bonds) .
- Compared to the 4’-aminophenyl derivative , the target compound’s lower PSA may enhance permeation rates, though its higher rotatable bond count could marginally reduce bioavailability.
Biological Activity
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is with a molecular weight of approximately 342.36 g/mol. The compound features a pyrrolidine core substituted with a benzothiazole moiety and an ethoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Synthesis
The synthesis of the compound typically involves multi-step organic reactions including the formation of the benzothiazole ring followed by the introduction of the pyrrolidine and ethoxy groups. Common methodologies include:
- Formation of Benzothiazole Moiety : Cyclization of 2-aminothiophenol with carbon disulfide.
- Pyrrolidine Formation : Reaction with appropriate amines under controlled conditions.
- Final Coupling : The introduction of the ethoxyphenyl group through nucleophilic substitution.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in disrupting bacterial cell membranes and inhibiting key metabolic enzymes.
Anticonvulsant Activity
The compound has shown promise as an anticonvulsant agent in animal models. Its mechanism likely involves modulation of voltage-gated sodium channels, which are critical in neuronal excitability.
Antioxidant Activity
In vitro assays have revealed that the compound possesses antioxidant properties, potentially through radical scavenging mechanisms similar to established antioxidants like Trolox.
The biological activity of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and neurotransmitter regulation.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms.
- Anticonvulsant Properties : In a controlled trial using a pentylenetetrazole-induced seizure model in rats, the compound reduced seizure frequency significantly compared to the control group (p < 0.05).
- Antioxidant Assessment : The DPPH radical scavenging assay indicated that the compound exhibited an IC50 value of 25 µg/mL, comparable to standard antioxidants.
Q & A
Basic: What are the recommended methodologies for synthesizing this compound with high yield?
A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution at the pyrrolidine-2,5-dione core. Key steps include:
- Sulfanyl group introduction : Reacting the pyrrolidine-dione precursor with 1,3-benzothiazol-2-thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Ethoxyphenyl functionalization : Using Ullmann coupling or Buchwald-Hartwig amination for aryl group attachment .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and confirms sulfanyl linkage via sulfur-induced deshielding .
- HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete substitution reactions .
- XRD : Resolves crystal packing and steric effects of the benzothiazole and ethoxyphenyl groups .
Advanced: How can computational modeling predict regioselectivity in its substitution reactions?
- Quantum chemical calculations (DFT) : Simulate transition states to identify favorable reaction pathways (e.g., benzothiazole sulfanyl vs. ethoxyphenyl reactivity) .
- Reaction path sampling : Algorithms like GRRM (Global Reaction Route Mapping) screen potential intermediates, reducing experimental trial-and-error .
- Machine learning : Trains models on analogous pyrrolidine-dione derivatives to predict solvent effects and catalytic requirements .
Advanced: What strategies resolve contradictions in reported biological activity data?
- Comparative assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%) .
- Meta-analysis : Apply statistical tools (ANOVA, PCA) to aggregate data from disparate studies, isolating variables like incubation time or concentration gradients .
- In silico docking : Validate target binding (e.g., kinase inhibition) using AutoDock Vina to reconcile conflicting in vitro/in vivo results .
Basic: How to optimize reaction conditions for scale-up without compromising yield?
- DOE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., benzothiazole thiol addition) .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression in real time .
Advanced: What mechanistic insights explain its instability under acidic conditions?
- Protonation studies : DFT calculations reveal protonation at the pyrrolidine carbonyl oxygen, triggering ring-opening via β-elimination .
- Degradation pathways : LC-MS identifies hydrolysis products (e.g., 4-ethoxyphenylamine and benzothiazole disulfide) under pH < 3 .
- Stabilization strategies : Co-formulate with cyclodextrins or use buffered solvents (pH 6–8) to inhibit acid-catalyzed decomposition .
Basic: What are the key considerations for designing biological activity assays?
- Solubility profiling : Pre-screen in DMSO/PBS mixtures to avoid precipitation at physiological pH .
- Positive controls : Use structurally related pyrrolidine-diones (e.g., 1-benzyl derivatives) to benchmark activity .
- Dose-response curves : Employ 8-point serial dilutions (1 nM–100 µM) to calculate IC₅₀ values accurately .
Advanced: How does the benzothiazole sulfanyl group influence electronic properties?
- Hammett analysis : The -S-benzothiazole group acts as a strong electron-withdrawing substituent (σₚ ≈ 0.88), polarizing the pyrrolidine ring and enhancing electrophilicity .
- NBO (Natural Bond Orbital) analysis : Delocalization of sulfur lone pairs into the benzothiazole π-system reduces LUMO energy, favoring nucleophilic attacks .
Advanced: What interdisciplinary approaches validate its potential as a kinase inhibitor?
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to resolve binding modes and hydrogen-bonding networks .
- Kinase profiling panels : Test against 100+ kinases to assess selectivity, using ADP-Glo™ assays for high-throughput screening .
- MD simulations : Simulate binding pocket dynamics over 100 ns to predict resistance mutations (e.g., T790M in EGFR) .
Basic: How to address solubility challenges in aqueous-based assays?
- Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance solubility without cytotoxicity .
- Nanoparticle encapsulation : Formulate with PLGA nanoparticles (150–200 nm) for sustained release in cell culture media .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous dispersibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
